molecular formula C18H18N2O3 B2809077 2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921814-26-8

2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2809077
CAS No.: 921814-26-8
M. Wt: 310.353
InChI Key: UCGVISPPAVMLJY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group and an oxoindolinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, is reacted with acetic anhydride to form 4-ethoxyacetanilide.

    Formation of the Oxoindolinyl Intermediate: Isatin is reacted with an appropriate amine to form the oxoindolinyl intermediate.

    Coupling Reaction: The two intermediates are then coupled under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxoindolinyl group can be reduced to form hydroxyindolinyl derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyindolinyl derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-15-6-3-12(4-7-15)9-17(21)19-14-5-8-16-13(10-14)11-18(22)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGVISPPAVMLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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